REACTION_CXSMILES
|
[CH:1]1([C:6]([C:8]2[C:9]([O:14][CH3:15])=[N:10][CH:11]=[CH:12][CH:13]=2)=O)[CH2:5][CH:4]=[CH:3][CH2:2]1.O.NN.[OH-].[K+].O>C(O)CO>[CH:1]1([CH2:6][C:8]2[C:9]([O:14][CH3:15])=[N:10][CH:11]=[CH:12][CH:13]=2)[CH2:2][CH:3]=[CH:4][CH2:5]1 |f:1.2,3.4|
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Name
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|
Quantity
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10 g
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Type
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reactant
|
Smiles
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C1(CC=CC1)C(=O)C=1C(=NC=CC1)OC
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Name
|
|
Quantity
|
6.33 g
|
Type
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reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
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16.8 g
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Type
|
reactant
|
Smiles
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[OH-].[K+]
|
Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
|
O
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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C(CO)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
occurred at 100° C.
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Type
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EXTRACTION
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Details
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then extracted with 50% EtOAc/hexanes (3×80 mL)
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Type
|
WASH
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Details
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The organic layer was washed with saturated aqueous NaCl solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated to an oil
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Type
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CUSTOM
|
Details
|
Purification by chromatography on silica gel eluting with 10% EtOAc/hexanes
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC=CC1)CC=1C(=NC=CC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.75 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |